molecular formula C5H10N2O4 B135275 Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) CAS No. 156996-44-0

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)

Katalognummer: B135275
CAS-Nummer: 156996-44-0
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: DDWZIFBWWIEXGK-HRFVKAFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) is a chiral amino acid derivative with a hydrazino group at the second carbon and a methyl group at the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and stereoselectivity.

Industrial Production Methods

Industrial production of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) can be achieved through biocatalytic processes that utilize engineered bacteria containing specific enzymes. These processes are advantageous due to their simplicity, high substrate concentration, and ease of industrial amplification .

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: Reduction reactions can convert the hydrazino group to an amino group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include azides, nitroso compounds, amino derivatives, and various substituted products, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) involves its interaction with specific molecular targets, such as enzymes. The hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) include:

Uniqueness

What sets Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) apart from these similar compounds is its unique hydrazino group, which provides distinct reactivity and potential for forming covalent bonds with enzyme active sites. This makes it particularly valuable for applications in enzyme inhibition and as a chemical probe in biochemical research.

Eigenschaften

CAS-Nummer

156996-44-0

Molekularformel

C5H10N2O4

Molekulargewicht

162.14 g/mol

IUPAC-Name

(2S,3S)-2-hydrazinyl-3-methylbutanedioic acid

InChI

InChI=1S/C5H10N2O4/c1-2(4(8)9)3(7-6)5(10)11/h2-3,7H,6H2,1H3,(H,8,9)(H,10,11)/t2-,3-/m0/s1

InChI-Schlüssel

DDWZIFBWWIEXGK-HRFVKAFMSA-N

Isomerische SMILES

C[C@@H]([C@@H](C(=O)O)NN)C(=O)O

SMILES

CC(C(C(=O)O)NN)C(=O)O

Kanonische SMILES

CC(C(C(=O)O)NN)C(=O)O

Synonyme

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.